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Introduction
Speract is a decapeptide isolated from the egg jelly of the sea urchin Strongylocentrotus

purpuratus. It belongs to a class of sperm-activating peptides (SAPs) that play a crucial role in

fertilization by modulating sperm motility and guiding them toward the egg. This technical guide

provides a comprehensive overview of the speract peptide, including its structure, amino acid

sequence, and the intricate signaling cascade it initiates upon binding to its receptor on the

sperm flagellum. This document is intended for researchers, scientists, and drug development

professionals interested in the molecular mechanisms of fertilization and the potential of

peptide-based signaling molecules.

Speract Peptide: Structure and Amino Acid
Sequence
Speract is a linear decapeptide with the following amino acid sequence:

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly

Its molecular formula is C₃₈H₅₇N₁₁O₁₄, and it has a molecular weight of approximately 891.9

g/mol . The sequence is characterized by a high content of glycine residues, which provides

conformational flexibility.
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The Speract Receptor and Binding Affinity
Speract binds to a specific receptor located on the plasma membrane of the sea urchin sperm

flagellum. This receptor is a 77 kDa protein that functions as a membrane-bound guanylyl

cyclase (GC)[1]. The binding of speract to its receptor is a critical first step in initiating the

signaling cascade that leads to changes in sperm behavior.

Quantitative data on the binding of speract to its receptor and its physiological effects are

summarized in the table below.
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Parameter Value Species Reference

Receptor Binding

Association Rate

Constant (k_on)
2.4 x 10⁷ M⁻¹s⁻¹ S. purpuratus [2]

Dissociation Rate

Constant (k_off)
1.3 x 10⁻⁴ s⁻¹ S. purpuratus [2]

Dissociation Constant

(K_d) (calculated)
~5.4 pM S. purpuratus

IC₅₀ (Competition

Binding)
~20 nM S. purpuratus [3][4]

Physiological

Response

EC₅₀ (Sperm

Respiration)
~50 pM S. purpuratus

Intracellular Signaling

Resting [Ca²⁺]i 364 ± 36 nM S. purpuratus

Speract-induced Peak

[Ca²⁺]i (100 nM

speract)

1,176 ± 112 nM S. purpuratus

Membrane Potential

(Quiescent Sperm)
~ -60 mV S. purpuratus

Membrane Potential

(Respiring Sperm)
~ -30 mV S. purpuratus

The Speract Signaling Pathway
The binding of speract to its receptor triggers a well-defined signaling cascade within the

sperm flagellum, leading to changes in ion concentrations and ultimately altering the sperm's

swimming pattern. The key steps in this pathway are outlined below and illustrated in the

accompanying diagrams.
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Guanylyl Cyclase Activation and cGMP Production: Upon speract binding, the guanylyl

cyclase domain of the receptor is activated, leading to the conversion of GTP to cyclic

guanosine monophosphate (cGMP). This results in a rapid and transient increase in

intracellular cGMP concentration.

Potassium Channel Activation and Membrane Hyperpolarization: The elevated cGMP levels

directly activate cGMP-gated K⁺ channels in the sperm flagellar membrane. The opening of

these channels leads to an efflux of K⁺ ions, causing a hyperpolarization of the sperm

membrane potential (the membrane potential becomes more negative).

Activation of Na⁺/H⁺ Exchanger and Intracellular pH Increase: The membrane

hyperpolarization activates a Na⁺/H⁺ exchanger (NHE), which pumps H⁺ ions out of the cell

in exchange for Na⁺ ions. This leads to an increase in intracellular pH (pHi), making the

cytoplasm more alkaline.

Calcium Channel Modulation and Intracellular Ca²⁺ Oscillations: The changes in membrane

potential and intracellular pH modulate the activity of various ion channels, including voltage-

gated Ca²⁺ channels. This results in a complex pattern of intracellular Ca²⁺ changes, often

characterized by an initial decrease followed by a sustained increase and oscillations in Ca²⁺

concentration within the flagellum. These Ca²⁺ oscillations are thought to be crucial for

regulating the flagellar beat and causing the sperm to turn.

Signaling Pathway Diagram
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Caption: The speract signaling cascade in sea urchin sperm.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the speract
peptide and its effects on sperm physiology.

Solid-Phase Peptide Synthesis of Speract
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This protocol outlines the general steps for synthesizing the speract peptide using Fmoc (9-

fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

Fmoc-protected amino acids (Gly, Phe, Asp(OtBu), Leu, Asn(Trt), Val)

Rink Amide resin

N,N-Dimethylformamide (DMF)

Piperidine

Dichloromethane (DCM)

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Diethyl ether

HPLC system for purification

Mass spectrometer for verification

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

First Amino Acid Coupling (Glycine):
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Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3

equivalents) in DMF.

Add the coupling solution to the deprotected resin and shake for 2 hours at room

temperature.

Wash the resin with DMF and DCM.

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent

amino acid in the speract sequence (Val, Gly, Gly, Gly, Asn(Trt), Leu, Asp(OtBu), Phe, Gly).

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection step.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at

room temperature to cleave the peptide from the resin and remove the side-chain

protecting groups.

Precipitate the crude peptide in cold diethyl ether.

Purification and Verification:

Purify the crude peptide by reverse-phase HPLC.

Verify the mass of the purified peptide using mass spectrometry.

Experimental Workflow: Solid-Phase Peptide Synthesis
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Caption: Workflow for the solid-phase synthesis of the speract peptide.
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Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the measurement of intracellular calcium concentration in sea urchin

sperm using the fluorescent indicator Fluo-4 AM.

Materials:

Sea urchin sperm

Artificial seawater (ASW)

Fluo-4 AM (acetoxymethyl ester)

Pluronic F-127

Speract peptide solution

Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm,

emission ~516 nm)

Image analysis software

Procedure:

Sperm Collection and Preparation: Collect "dry" sperm from male sea urchins by injection of

0.5 M KCl. Keep the sperm on ice.

Dye Loading:

Dilute the dry sperm 1:100 in ASW.

Prepare a loading solution of 10 µM Fluo-4 AM and 0.02% Pluronic F-127 in ASW.

Incubate the sperm suspension with the loading solution for 30-60 minutes at 16°C in the

dark.

Washing: Pellet the loaded sperm by gentle centrifugation (e.g., 500 x g for 5 minutes) and

resuspend in fresh ASW to remove extracellular dye.
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Imaging:

Immobilize the sperm on a poly-L-lysine coated coverslip.

Place the coverslip in a perfusion chamber on the microscope stage.

Acquire baseline fluorescence images.

Stimulation and Recording: Perfuse the chamber with a solution of speract in ASW at the

desired concentration. Record the changes in fluorescence intensity over time.

Data Analysis: Analyze the fluorescence intensity changes in individual sperm or regions of

interest using image analysis software. The change in fluorescence is proportional to the

change in intracellular calcium concentration.

Measurement of Intracellular pH (pHi)
This protocol describes the ratiometric measurement of intracellular pH in sea urchin sperm

using the fluorescent indicator BCECF-AM.

Materials:

Sea urchin sperm

Artificial seawater (ASW)

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

Nigericin

High K⁺ calibration buffers of known pH

Fluorescence imaging system capable of dual-excitation ratiometry (e.g., excitation at 490

nm and 440 nm, emission at 535 nm)

Procedure:

Sperm Preparation and Dye Loading:
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Collect and dilute sperm as described for [Ca²⁺]i measurement.

Load sperm with 1-5 µM BCECF-AM for 30-60 minutes at 16°C in the dark.

Washing: Wash the sperm to remove extracellular dye.

Baseline Measurement: Immobilize the sperm and acquire baseline fluorescence ratio

images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-

insensitive).

Stimulation: Perfuse with speract solution and record the changes in the fluorescence ratio

over time.

Calibration:

At the end of the experiment, perfuse the sperm with high K⁺ calibration buffers containing

nigericin (a H⁺/K⁺ ionophore) to equilibrate intracellular and extracellular pH.

Record the fluorescence ratios at several known external pH values to generate a

calibration curve.

Data Analysis: Convert the experimental fluorescence ratios to pHi values using the

calibration curve.

Measurement of Membrane Potential
This protocol describes the use of the potentiometric dye DiSC₃(5) to measure changes in

sperm membrane potential.

Materials:

Sea urchin sperm

Artificial seawater (ASW)

DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

Valinomycin (a K⁺ ionophore)
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ASW with varying K⁺ concentrations for calibration

Fluorometer or fluorescence microscope

Procedure:

Sperm Preparation: Collect and dilute sperm in ASW.

Dye Loading: Add DiSC₃(5) to the sperm suspension (final concentration ~1 µM) and

incubate for 5-10 minutes to allow the dye to equilibrate across the plasma membrane.

Baseline Measurement: Measure the baseline fluorescence. The fluorescence of DiSC₃(5) is

quenched upon accumulation in hyperpolarized cells.

Stimulation: Add speract to the sperm suspension and record the change in fluorescence. A

hyperpolarization will lead to further dye uptake and a decrease in fluorescence, while a

depolarization will cause dye release and an increase in fluorescence.

Calibration (Optional): To estimate the absolute membrane potential, a calibration curve can

be generated by treating the sperm with valinomycin in ASW containing different known

concentrations of K⁺. This allows for the correlation of fluorescence intensity with the

calculated Nernst potential for K⁺.

Sea Urchin Sperm Chemotaxis Assay
This protocol describes a microfluidic-based assay to observe and quantify the chemotactic

response of sea urchin sperm to a gradient of speract.

Materials:

Microfluidic device with a gradient generator

Sea urchin sperm

Artificial seawater (ASW)

Speract solution
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Microscope with video recording capabilities

Sperm tracking software

Procedure:

Device Preparation: Prime the microfluidic device with ASW.

Gradient Formation: Introduce ASW into one inlet of the gradient generator and ASW

containing speract into the other inlet to establish a stable concentration gradient of speract
within the observation chamber.

Sperm Introduction: Introduce a dilute suspension of motile sea urchin sperm into a separate

inlet that leads to the observation chamber.

Video Recording: Record the swimming behavior of the sperm within the speract gradient

using video microscopy.

Data Analysis:

Use sperm tracking software to analyze the recorded videos and obtain the swimming

trajectories of individual sperm.

Quantify the chemotactic response by calculating parameters such as the chemotactic

index (the displacement of sperm towards the higher concentration of speract) and

changes in turning frequency and swimming speed.

Experimental Workflow: Microfluidic Chemotaxis Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b549632?utm_src=pdf-body
https://www.benchchem.com/product/b549632?utm_src=pdf-body
https://www.benchchem.com/product/b549632?utm_src=pdf-body
https://www.benchchem.com/product/b549632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Microfluidic Device

Establish Speract Gradient

Introduce Sperm Suspension

Record Sperm Movement
(Video Microscopy)

Analyze Trajectories
(Sperm Tracking Software)

Quantify Chemotactic Response

Click to download full resolution via product page

Caption: Workflow for a microfluidic-based sea urchin sperm chemotaxis assay.

Conclusion
Speract is a key signaling molecule in the process of sea urchin fertilization. Its well-defined

structure and the detailed understanding of its signaling pathway make it an excellent model

system for studying peptide-mediated cell-cell communication. The quantitative data and

detailed experimental protocols provided in this guide offer a valuable resource for researchers

in reproductive biology, cell signaling, and drug development. Further investigation into the

speract signaling network will undoubtedly provide deeper insights into the complex molecular

events that govern fertilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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